

Application Note: Cholinesterase Inhibition Assay Using Atherosperminine

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Compound of Interest		
Compound Name:	Atherosperminine	
Cat. No.:	B1209876	Get Quote

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Introduction

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases that play a critical role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism that is the foundation for the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma. **Atherosperminine**, a naturally occurring alkaloid, has been identified as a potential cholinesterase inhibitor. This application note provides a detailed protocol for assessing the inhibitory activity of **Atherosperminine** against both AChE and BChE using a colorimetric method based on the Ellman's reaction.

Atherosperminine is an alkaloid that can be isolated from various plants, including those from the Atherospermataceae family.[1][2] Its chemical structure and properties have been characterized, and it has been investigated for various pharmacological activities, including its potential as a cholinesterase inhibitor.[3]

Principle of the Assay

The cholinesterase inhibition assay described here is based on the Ellman's method, a widely used, simple, and reliable colorimetric technique.[4][5] The assay involves the enzymatic hydrolysis of a substrate, acetylthiocholine (ATC) for AChE or butyrylthiocholine (BTC) for



BChE, by the respective cholinesterase enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The intensity of the yellow color is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme activity. In the presence of an inhibitor like **Atherosperminine**, the rate of the enzymatic reaction decreases, leading to a reduction in the intensity of the yellow color. The inhibitory activity of the compound is quantified by determining the concentration required to inhibit 50% of the enzyme activity (IC50).

Materials and Reagents

- Enzymes:
 - Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
 - Butyrylcholinesterase (BChE) from equine serum
- Substrates:
 - Acetylthiocholine iodide (ATCI)
 - Butyrylthiocholine iodide (BTCI)
- Reagents:
 - o 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
 - Atherosperminine (CAS No. 5531-98-6)
 - Phosphate buffer (0.1 M, pH 8.0)
 - Dimethyl sulfoxide (DMSO)
 - Positive Control: Donepezil or Galantamine
- Equipment:
 - 96-well microplate reader



- 96-well clear flat-bottom microplates
- Multichannel pipette
- Incubator set at 37°C
- Analytical balance
- Vortex mixer

Experimental ProtocolsPreparation of Reagents

- Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 8.0.
- DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
- Substrate Solutions (10 mM):
 - ATCI Solution: Dissolve 2.89 mg of ATCI in 1 mL of distilled water.
 - BTCI Solution: Dissolve 3.17 mg of BTCI in 1 mL of distilled water.
- Enzyme Solutions:
 - AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer and dilute to a final concentration of 0.1 U/mL.
 - BChE Solution (0.1 U/mL): Prepare a stock solution of BChE in phosphate buffer and dilute to a final concentration of 0.1 U/mL.
- Atherosperminine Stock Solution (10 mM): Dissolve an appropriate amount of
 Atherosperminine in DMSO to obtain a 10 mM stock solution. Further dilute with DMSO to
 prepare a series of working solutions of different concentrations.
- Positive Control Stock Solution (1 mM): Dissolve an appropriate amount of Donepezil or Galantamine in DMSO to obtain a 1 mM stock solution.



Assay Procedure

The following protocol is designed for a 96-well microplate format.

- Assay Plate Setup:
 - Blank: 140 μL Phosphate Buffer + 20 μL DTNB + 20 μL Substrate Solution
 - Control (100% enzyme activity): 120 μL Phosphate Buffer + 20 μL DTNB + 20 μL Enzyme
 Solution + 20 μL Substrate Solution
 - Test Sample: 120 μL Phosphate Buffer + 20 μL DTNB + 10 μL Atherosperminine solution
 + 10 μL Enzyme Solution + 20 μL Substrate Solution
 - Positive Control: 120 μL Phosphate Buffer + 20 μL DTNB + 10 μL Positive Control solution
 + 10 μL Enzyme Solution + 20 μL Substrate Solution
- Pre-incubation: Add the buffer, DTNB, and **Atherosperminine**/positive control/DMSO to the respective wells. Then, add the enzyme solution to all wells except the blank. Mix gently and pre-incubate the plate at 37°C for 15 minutes.
- Reaction Initiation: To initiate the enzymatic reaction, add the respective substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
- Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 10-15 minutes.

Data Presentation

The inhibitory activity of **Atherosperminine** against AChE and BChE can be summarized in a table. The following table presents hypothetical data for illustrative purposes.



Compound	Target Enzyme	IC50 (μM)
Atherosperminine	Acetylcholinesterase (AChE)	15.8
Atherosperminine	Butyrylcholinesterase (BChE)	8.2
Donepezil (Positive Control)	Acetylcholinesterase (AChE)	0.025
Galantamine (Positive Control)	Acetylcholinesterase (AChE)	0.45

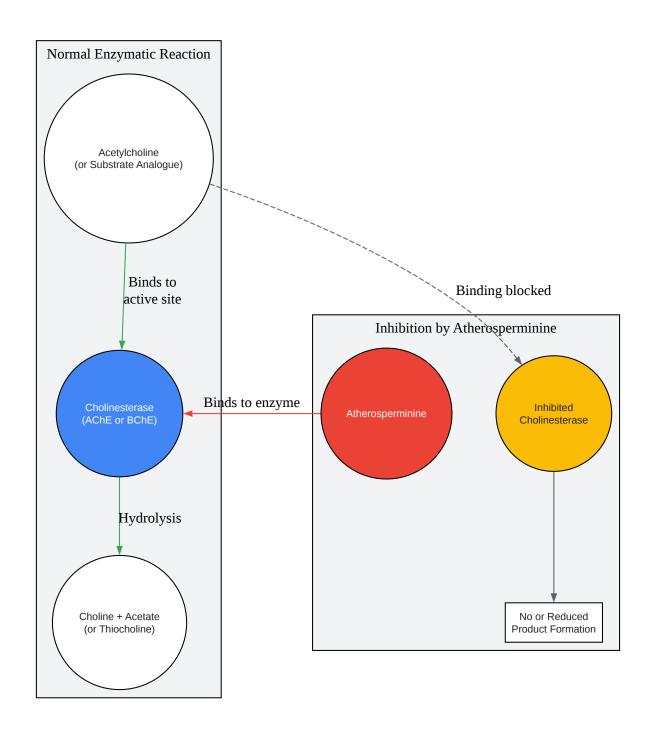
Mandatory Visualization



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Caption: Experimental workflow for the cholinesterase inhibition assay.





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Caption: Mechanism of cholinesterase inhibition by **Atherosperminine**.



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